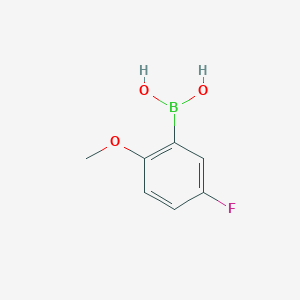

5-Fluoro-2-methoxyphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(5-fluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQKIRUMTHHPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382204 | |

| Record name | 5-Fluoro-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179897-94-0 | |

| Record name | 5-Fluoro-2-methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide for Researchers

CAS Number: 179897-94-0[1][2][3][4]

This technical guide provides an in-depth overview of 5-Fluoro-2-methoxyphenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Properties and Safety Information

This compound is an organic compound that serves as a crucial building block in various organic syntheses. It typically appears as a white to off-white crystalline powder.[3]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₈BFO₃ | [4] |

| Molecular Weight | 169.95 g/mol | [1][4] |

| Melting Point | 144-153 °C | [1] |

| Boiling Point | 337.1 °C at 760 mmHg | |

| Density | 1.26 g/cm³ | |

| Solubility | Soluble in Methanol | |

| Flash Point | 157.6 °C |

Identification and Registration

| Identifier | Value | Source |

| CAS Number | 179897-94-0 | [1][2][3][4] |

| EC Number | 605-875-8 | [4] |

| MDL Number | MFCD01863526 | [1] |

| PubChem CID | 2782673 | [4] |

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5][6][7] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a Type N95 (US) respirator, should be used when handling this compound.[1]

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Applications in Organic Synthesis

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[3] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound is also utilized in copper-catalyzed arylation reactions.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide. This protocol is a general guideline and may require optimization based on the specific substrate.

Materials and Equipment

-

Reagents:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)

-

Base (e.g., anhydrous potassium carbonate, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 mixture)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Equipment:

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stir bar and stir plate

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

-

Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.03 eq), and anhydrous potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) to the flask. The volume should be sufficient to create a stirrable mixture (approximately 5-10 mL per mmol of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxyphenylboronic acid is a valuable synthetic intermediate, widely employed in the fields of medicinal chemistry and materials science. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex biaryl and heteroaryl structures. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering experimental protocols and in-depth data analysis to support researchers in its preparation and application.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈BFO₃ | [1] |

| Molecular Weight | 169.95 g/mol | [1] |

| Melting Point | 144-153 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in methanol. | [2] |

| CAS Number | 179897-94-0 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the lithiation of a substituted anisole (B1667542) or a Grignard reaction from a corresponding aryl halide. Both methods involve the formation of an organometallic intermediate followed by quenching with a trialkyl borate (B1201080) ester.

Synthesis via Lithiation of 4-Fluoroanisole (B119533)

This method involves the ortho-lithiation of 4-fluoroanisole, directed by the methoxy (B1213986) group, followed by reaction with a borate ester.

To a solution of 4-fluoroanisole (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), cooled to -78 °C, is slowly added n-butyllithium (1.1 equivalents) as a solution in hexanes. The reaction mixture is stirred at this temperature for 2-3 hours to ensure complete lithiation. Triisopropyl borate (1.2 equivalents) is then added dropwise, and the mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is acidified to pH 2 with hydrochloric acid and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization.

Synthesis via Grignard Reaction of 2-Bromo-4-fluoroanisole (B1266214)

An alternative and commonly used method is the formation of a Grignard reagent from 2-bromo-4-fluoroanisole.[3]

Magnesium turnings (1.5 equivalents) are activated in a flame-dried flask under an inert atmosphere. A solution of 2-bromo-4-fluoroanisole (1.0 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction, which may require gentle heating. Once the reaction is initiated, the remaining solution of the aryl bromide is added at a rate to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours. The Grignard solution is then cooled to -78 °C and transferred via cannula to a solution of trimethyl borate (1.2 equivalents) in anhydrous THF at -78 °C. The mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and acidified with hydrochloric acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by recrystallization.[4][5]

Purification and Characterization

Purification

Recrystallization is the most common method for purifying this compound. A suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate or acetone) and a non-polar solvent (e.g., hexanes or petroleum ether), can be used to obtain a crystalline solid of high purity.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group. The fluorine atom will cause splitting of the adjacent proton signals.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.[6]

Table 2: Representative NMR Data (Predicted)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~7.5 | dd | J ≈ 9, 3 | H-6 |

| ~7.1 | ddd | J ≈ 9, 8, 3 | H-4 | |

| ~6.9 | dd | J ≈ 9, 4 | H-3 | |

| ~3.9 | s | - | -OCH₃ | |

| ~8.0 | br s | - | -B(OH)₂ | |

| ¹³C | ~160 (d) | d | ¹JCF ≈ 245 | C-5 |

| ~155 | s | - | C-2 | |

| ~125 (d) | d | ²JCF ≈ 23 | C-4 | |

| ~118 (d) | d | ²JCF ≈ 8 | C-6 | |

| ~115 (d) | d | ³JCF ≈ 3 | C-1 | |

| ~112 (d) | d | ³JCF ≈ 21 | C-3 | |

| ~56 | s | - | -OCH₃ |

Note: Predicted values are based on typical chemical shifts and coupling constants for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ should be observed at m/z corresponding to the molecular weight (169.95). Common fragmentation patterns for phenylboronic acids involve the loss of water (H₂O) and the boronic acid group [-B(OH)₂].[7]

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (from B(OH)₂) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1585 | Medium-Strong | Aromatic C=C stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C stretch |

| 1350-1300 | Strong | B-O stretch |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1100-1000 | Strong | C-F stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Experimental and Logical Workflow Diagrams

Synthesis Workflow

Caption: General workflow for the synthesis of this compound via the Grignard route.

Characterization Workflow

Caption: Workflow for the characterization and structural confirmation of the synthesized product.

Conclusion

This technical guide has outlined the key procedures for the synthesis and characterization of this compound. The provided experimental protocols for both the lithiation and Grignard routes, along with the detailed characterization data, serve as a valuable resource for researchers in organic synthesis and drug development. The successful synthesis and purification of this important building block are crucial for its effective application in the development of novel pharmaceuticals and advanced materials.

References

- 1. This compound | C7H8BFO3 | CID 2782673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 179897-94-0,this compound | lookchem [lookchem.com]

- 3. Phenylboronic acid - American Chemical Society [acs.org]

- 4. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of 5-Fluoro-2-methoxyphenylboronic acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety information for 5-Fluoro-2-methoxyphenylboronic acid (CAS No: 179897-94-0), compiled from various safety data sheets. All quantitative data has been summarized for clarity, and key safety workflows are visualized to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are crucial for its proper handling and storage. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H8BFO3 | [1] |

| Molecular Weight | 169.95 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 144-153 °C | [2][3] |

| Flash Point | Not applicable | [2] |

| Assay | ≥95% | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity.

GHS Hazard Classification

The following table outlines the GHS hazard classifications for this compound.

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Acute Toxicity, Oral | Category 4 |

| Specific target organ toxicity (single exposure) | Category 3 |

Note: The percentage of sources classifying the substance under each hazard statement varies. For instance, H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are listed by 91.7% of providers, while H302 (Harmful if swallowed) is listed by 25%.[1]

GHS Pictograms and Signal Word

-

Pictogram: Irritant (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

The GHS classification process follows a logical workflow to determine the appropriate hazard communication elements.

First-Aid Measures

In the event of exposure, prompt and appropriate first-aid is essential. The following measures are recommended.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[4] |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[4] |

The decision-making process for administering first aid can be visualized as follows:

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.

Handling

-

Ventilation: Use only outdoors or in a well-ventilated area.[4]

-

Personal Hygiene: Wash hands and face thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[5]

-

Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Dust Formation: Avoid dust formation.[4]

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] Some sources recommend refrigeration.[6]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[4]

-

Atmosphere: Store under an inert atmosphere.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]

-

Skin Protection: Wear protective gloves. The type of glove should be selected based on the specific application and duration of use.

-

Respiratory Protection: If ventilation is inadequate, use a dust respirator.[5]

-

Body Protection: Wear suitable protective clothing.

The workflow for safe handling and storage is outlined in the diagram below.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions.[6][7]

-

Conditions to Avoid: Avoid dust formation and excess heat.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[4]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][4]

Disclaimer: This document is intended as an in-depth technical guide and is based on publicly available Safety Data Sheet information. It is not a substitute for a formal SDS provided by the manufacturer. Always refer to the original SDS for the most current and complete safety information before handling this chemical.

References

- 1. This compound | C7H8BFO3 | CID 2782673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-氟-2-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 179897-94-0 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

The Pivotal Role of 5-Fluoro-2-methoxyphenylboronic Acid in Synthetic Chemistry and Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxyphenylboronic acid is a key synthetic building block, prized for its utility in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed experimental protocol for its application in Suzuki-Miyaura coupling. While a definitive experimental crystal structure is not publicly available in crystallographic databases, this paper compiles the existing data to offer a valuable resource for researchers leveraging this versatile reagent in organic synthesis and medicinal chemistry.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Among these, this compound has emerged as a particularly valuable reagent. Its unique electronic properties, stemming from the presence of a fluorine atom and a methoxy (B1213986) group on the phenyl ring, enhance its reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[1] This makes it an important intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2] This guide summarizes the known properties of this compound and provides a practical workflow for its most common application.

Physicochemical Properties

While a detailed crystallographic analysis is not currently available in the public domain, a summary of the key physical and chemical properties of this compound has been compiled from various sources. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₈BFO₃ |

| Molecular Weight | 169.95 g/mol [1][3] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 144-153 °C[2][3] |

| Solubility | Soluble in Methanol[2] |

| CAS Number | 179897-94-0[1][3] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.

General Reaction Scheme

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organohalide or triflate. A base is required to activate the boronic acid.

Caption: Generalized scheme of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a generalized experimental protocol for a typical Suzuki-Miyaura coupling reaction using this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous Potassium Carbonate [K₂CO₃])

-

Solvent (e.g., Dioxane or a Toluene/Dioxane mixture)

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Reaction Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine the aryl halide (1.0 eq), this compound (1.0-1.5 eq), and the palladium catalyst (typically 2-5 mol%).

-

Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent and Base Addition: Add the solvent (e.g., Dioxane) followed by the aqueous base (e.g., 2M K₂CO₃).

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain for the required time (typically 3-12 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The incorporation of the fluoro-methoxyphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, binding affinity, and bioavailability.

Caption: Logical pathway from building block to drug development.

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry. While a detailed crystal structure remains to be elucidated in the public domain, its utility, particularly in Suzuki-Miyaura cross-coupling reactions, is well-established. The protocols and data presented in this guide offer a foundational resource for researchers in synthetic chemistry and drug development, enabling the efficient and effective use of this important synthetic intermediate.

References

An In-depth Technical Guide to 2-Methoxy-5-fluorophenylboronic Acid for Researchers and Drug Development Professionals

An essential building block in modern medicinal chemistry, 2-Methoxy-5-fluorophenylboronic acid is a versatile reagent primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its role in the development of bioactive compounds.

Core Physical and Chemical Properties

2-Methoxy-5-fluorophenylboronic acid, also known as 5-Fluoro-2-methoxyphenylboronic acid, is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1][2]

| Property | Value | Reference |

| CAS Number | 179897-94-0 | [1][3] |

| Molecular Formula | C₇H₈BFO₃ | [3][4] |

| Molecular Weight | 169.95 g/mol | [3][4] |

| Melting Point | 144-153 °C (lit.) | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in methanol. Generally, phenylboronic acids show high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of 2-Methoxy-5-fluorophenylboronic acid. Below are the key spectral characteristics.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of boronic acids is characterized by several key absorption bands. For phenylboronic acids, a broad peak corresponding to the O-H stretching of the boronic acid group is typically observed. Asymmetric B-O stretching vibrations are also prominent.[5] The presence of the methoxy (B1213986) and fluoro groups will influence the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Mass spectrometry data would confirm the molecular weight of the compound. The exact mass is calculated to be 170.0550524 Da.[4]

Chemical Synthesis and Reactivity

2-Methoxy-5-fluorophenylboronic acid is a key reactant in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[8][9][10]

Synthesis of 2-Methoxy-5-fluorophenylboronic Acid

A common synthetic route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080). For 2-Methoxy-5-fluorophenylboronic acid, the synthesis would typically start from 1-bromo-2-methoxy-5-fluorobenzene.

Experimental Workflow: Synthesis of an Arylboronic Acid

Caption: General workflow for the synthesis of an arylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like 2-Methoxy-5-fluorophenylboronic acid) with an organohalide or triflate.[11] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with 2-Methoxy-5-fluorophenylboronic acid.

Materials:

-

Aryl halide (1.0 eq)

-

2-Methoxy-5-fluorophenylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water, or toluene/ethanol/water)

Procedure:

-

To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 2-Methoxy-5-fluorophenylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired biaryl product.[7][9][12]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Arylboronic acids are indispensable tools in medicinal chemistry for the synthesis of bioactive molecules and the creation of chemical libraries for structure-activity relationship (SAR) studies.[4] The 2-methoxy-5-fluorophenyl moiety can be found in various compounds targeting a range of biological pathways.

Building Block for Bioactive Heterocycles

Heterocyclic compounds are prevalent in a vast number of pharmaceuticals. 2-Methoxy-5-fluorophenylboronic acid can be used to introduce the substituted phenyl ring into various heterocyclic scaffolds, which can modulate the compound's biological activity, solubility, and pharmacokinetic properties.[13][14]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 2-methoxy-5-fluorophenyl group can be incorporated into kinase inhibitors to optimize their binding to the ATP pocket of the target kinase, potentially enhancing potency and selectivity.[11][15][16]

GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising strategy for fine-tuning GPCR activity. The structural motifs derived from 2-Methoxy-5-fluorophenylboronic acid can be utilized in the design of such modulators.[5][17][18]

Safety and Handling

2-Methoxy-5-fluorophenylboronic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Cas 179897-94-0,this compound | lookchem [lookchem.com]

- 3. 5-氟-2-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H8BFO3 | CID 2782673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. raineslab.com [raineslab.com]

- 7. researchgate.net [researchgate.net]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. digibug.ugr.es [digibug.ugr.es]

- 17. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 5-Fluoro-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. 5-Fluoro-2-methoxyphenylboronic acid is a key building block in this context, allowing for the introduction of a fluorinated methoxyphenyl group, a substituent known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The information presented is intended to serve as a comprehensive guide for optimizing reaction conditions and achieving high yields in the synthesis of novel compounds for research and drug development.

Key Considerations for Coupling with this compound

Fluorinated arylboronic acids, such as this compound, can present unique challenges in Suzuki-Miyaura couplings. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful coupling. The use of bulky, electron-rich phosphine (B1218219) ligands like SPhos has been shown to be effective in promoting the desired cross-coupling over competing side reactions.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl bromides and chlorides. These data are compiled from literature reports of analogous reactions and serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |

| 3 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 80 | 12 | 75-85 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 70-80 |

| 5 | 3-Bromobenzaldehyde | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 100 | 10 | 88-98 |

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |

| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | n-Butanol | 100 | 18 | 70-80 |

| 3 | 4-Chlorobenzonitrile | XPhos Pd G3 (2) | - | K₃PO₄ | t-Amyl alcohol | 100 | 16 | 80-90 |

| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 65-75 |

| 5 | 3-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 78-88 |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be necessary for different substrates.

Protocol 1: Conventional Heating

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)) (1-5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

-

Degassed water

Procedure:

-

To a dry reaction vessel (e.g., Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand (if applicable), and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent and degassed water via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Heating

Materials:

-

Same as Protocol 1

Procedure:

-

In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, ligand (if applicable), and base.

-

Add the appropriate solvent system (e.g., 1,4-dioxane/water, DMF/water).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to the specified temperature (typically 100-150 °C) for the designated time (usually 10-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Follow steps 7-9 from Protocol 1 for work-up and purification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway Context in Drug Discovery

The biaryl structures synthesized using this compound are often designed as inhibitors of specific enzymes or as ligands for receptors involved in disease signaling pathways. For example, many kinase inhibitors, which are crucial in cancer therapy, feature a biaryl core that mimics the adenine (B156593) region of ATP, thereby blocking the enzyme's active site. The introduction of the fluoro-methoxy-phenyl moiety can enhance binding affinity, improve metabolic stability, and modulate cell permeability, all of which are critical factors in the development of effective drug candidates.

The diagram below illustrates a simplified representation of a kinase signaling pathway and the role of a biaryl inhibitor.

Caption: Inhibition of a kinase signaling pathway by a biaryl compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide is particularly vital in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures.[1] 5-Fluoro-2-methoxyphenylboronic acid is a valuable building block in this context, as the introduction of fluorine and methoxy (B1213986) substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.[3] This reagent is frequently employed in the synthesis of kinase inhibitors, which are a critical class of therapeutics in oncology.[3][5][6]

These application notes provide detailed protocols and representative data for the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine (B1218219) ligands are often essential for the coupling of less reactive aryl chlorides.[7]

Table 1: Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-1-methyl-1H-pyrazole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | 12 | ~85-95 |

| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | ~90-98 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 110 | 8 | ~80-90 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~75-85 |

Table 2: Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-N-methylpyrimidin-4-amine | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | t-Amyl alcohol | 110 | 18 | ~70-80 |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | K₃PO₄ | Toluene | 110 | 24 | ~65-75 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | ~75-85 |

| 4 | 2-Chloropyrazine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | ~60-70 |

Note: Yields are approximate and based on literature for structurally similar substrates. Optimization may be required for specific reaction partners.

Experimental Protocols

The following are detailed experimental procedures for representative Suzuki-Miyaura coupling reactions involving this compound.

Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromo-1-methyl-1H-pyrazole)

Materials:

-

This compound (1.2 equiv)

-

4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Spheros-phos (SPhos, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube)

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-1-methyl-1H-pyrazole, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio.

-

Reaction: Stir the mixture vigorously and heat to 100 °C for 12 hours. Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Coupling with an Aryl Chloride (e.g., 2-Chloro-N-methylpyrimidin-4-amine)

Materials:

-

This compound (1.5 equiv)

-

2-Chloro-N-methylpyrimidin-4-amine (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

-

XPhos (6 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

t-Amyl alcohol

-

Reaction vessel (e.g., microwave vial)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a microwave vial, combine 2-Chloro-N-methylpyrimidin-4-amine, this compound, Pd(OAc)₂, XPhos, and K₃PO₄.

-

Solvent Addition: Add t-amyl alcohol.

-

Reaction: Seal the vial and heat the mixture to 110 °C for 18 hours. For microwave-assisted reactions, lower reaction times may be sufficient. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography to yield the desired product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathway for a Kinase Inhibitor

The Suzuki-Miyaura coupling of this compound is a key step in the synthesis of various kinase inhibitors. The following diagram illustrates a representative synthetic workflow for a hypothetical Fibroblast Growth Factor Receptor (FGFR) inhibitor.[5]

Caption: Synthetic workflow for a kinase inhibitor using Suzuki-Miyaura coupling.

References

Synthesis of Biaryl Compounds with 5-Fluoro-2-methoxyphenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental transformation in medicinal chemistry and materials science, with these motifs being prevalent in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient construction of complex biaryl structures. This document provides detailed application notes and protocols for the use of 5-Fluoro-2-methoxyphenylboronic acid, a key building block in the synthesis of diverse biaryl compounds. The presence of the fluoro and methoxy (B1213986) substituents on the boronic acid allows for the introduction of specific electronic properties and potential metabolic stability into the target molecules, making it a valuable reagent in drug discovery and development.

Core Concepts: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as this compound, and an organohalide (e.g., aryl bromide, chloride, or iodide) or a triflate. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally understood to involve three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

The following table summarizes the results of Suzuki-Miyaura coupling reactions between this compound and a selection of aryl halides under typical reaction conditions. This data is intended to provide a baseline for reaction development and optimization.

| Aryl Halide Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 85 |

| 4-Bromoanisole | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 eq) | Toluene/H₂O (5:1) | 110 | 8 | 78 |

| 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2 eq) | THF/H₂O (10:1) | 80 | 24 | 65 |

| 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3 eq) | t-BuOH/H₂O (3:1) | 100 | 18 | 72 |

Note: The yields reported are isolated yields and may vary depending on the specific reaction scale and purification methods.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (bromide, chloride, or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos, RuPhos)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, ethanol/water mixtures)

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser (if heating)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if necessary, typically in a 1:2 Pd:ligand ratio).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Under the inert atmosphere, add the base (2-3 equivalents) and the degassed solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of biaryl compounds using this compound.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize synthetic routes toward novel molecules with potential applications in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, particularly with challenging substrates.

Application Notes and Protocols for Copper-Catalyzed Arylation Reactions with 5-Fluoro-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 5-Fluoro-2-methoxyphenylboronic acid in copper-catalyzed arylation reactions. This versatile reagent is a valuable building block in organic synthesis, particularly for the introduction of the 5-fluoro-2-methoxyphenyl moiety into a wide range of molecules, which is of significant interest in the development of pharmaceuticals and other bioactive compounds.

The primary copper-catalyzed cross-coupling reactions involving arylboronic acids are the Chan-Lam coupling for C-N and C-O bond formation and the Ullmann-type reactions.[1][2][3] These methods offer milder and more accessible alternatives to palladium-catalyzed couplings and are often tolerant of a wider range of functional groups.[2]

Overview of Copper-Catalyzed Arylation Reactions

Copper-catalyzed arylation reactions, particularly the Chan-Lam coupling, enable the formation of carbon-heteroatom bonds under relatively mild conditions.[3] These reactions typically involve the coupling of an arylboronic acid with a nucleophile containing an N-H or O-H bond, such as an amine, alcohol, or amide.[2][4] The reaction is generally mediated by a copper(II) salt, such as copper(II) acetate (B1210297), and can often be performed in the presence of air.[4]

A general mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl species, which then undergoes ligand exchange with the nucleophile. A key step is the reductive elimination from a copper(III) intermediate to form the desired C-N or C-O bond and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.[2]

Data Presentation: Synthesis of a Bioactive Molecule Precursor

The following table summarizes a key application of this compound in the synthesis of a precursor for a biologically active molecule. In this example, the boronic acid is first converted to the corresponding aryl azide (B81097), which then participates in a copper(I)-catalyzed cycloaddition reaction.

| Product | Starting Materials | Catalyst System | Solvent | Yield | Reference |

| 1-O-((1-(5-fluoro-2-methoxyphenyl)-1H-1,2,3-triazol)-4-yl)methyl)-mollugin | This compound, Sodium Azide, O-propargylated mollugin | CuSO₄ (for azide formation); Copper(I) (for cycloaddition) | Methanol (for azide formation) | 48% (for the final product) | [1] |

Experimental Protocols

The following are representative protocols for copper-catalyzed N-arylation and O-arylation reactions using this compound. These protocols are based on established methods for Chan-Lam couplings with similar arylboronic acids.

General Protocol for Copper-Catalyzed N-Arylation of Heterocycles

This protocol is adapted from a general method for the N-arylation of pyranoquinolinones and is applicable to a range of nitrogen-containing heterocycles.[5]

Materials:

-

This compound

-

Nitrogen-containing heterocycle (e.g., imidazole, pyrazole, indole)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a sealed tube, add the nitrogen-containing heterocycle (0.6 mmol), this compound (0.6 mmol, 1.0 equiv), and CuI (0.12 mmol, 20 mol%).

-

Add DMSO (5.0 mL) and Et₃N (1.2 mmol, 2.0 equiv).

-

Stir the mixture at room temperature under an air atmosphere for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.

General Protocol for Copper-Catalyzed O-Arylation of Phenols

This protocol is based on a general method for the Chan-Lam O-arylation of phenols.[6]

Materials:

-

This compound

-

Phenol (B47542) derivative

-

Copper(II) acetate (Cu(OAc)₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the phenol (1.0 equiv), this compound (1.5 equiv), and Cu(OAc)₂ (1.0 equiv).

-

Add CH₂Cl₂ as the solvent, followed by pyridine (2.0 equiv).

-

Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired aryl ether.

Visualizations

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for copper-catalyzed arylation reactions.

References

- 1. Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. pp.bme.hu [pp.bme.hu]

Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with 5-Fluoro-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides detailed protocols for the palladium-catalyzed coupling of various aryl halides with 5-Fluoro-2-methoxyphenylboronic acid, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The presence of the fluoro and methoxy (B1213986) substituents on the boronic acid can introduce desirable electronic and pharmacokinetic properties into the target molecules. However, fluorinated boronic acids can present challenges, such as a propensity for protodeboronation under basic conditions. The following protocols outline optimized conditions to achieve efficient coupling with a range of aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic moiety to the palladium center. The base activates the boronic acid to facilitate this step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Generalized Catalytic Cycle

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with aryl bromides and chlorides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Coupling of an Aryl Bromide using a Phosphine (B1218219) Ligand-Based Catalyst

This protocol is a general method suitable for a wide range of aryl bromides.

Materials:

-

Aryl bromide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 - 0.05 eq)

-

1,2-Bis(diphenylphosphino)ethane (DPPE) or similar phosphine ligand (0.02 - 0.05 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), DPPE (0.02 eq), and cesium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Coupling of an Aryl Chloride

Aryl chlorides are often less reactive than aryl bromides and may require more forcing conditions or specialized catalysts. Microwave irradiation can significantly reduce reaction times.

Materials:

-

Aryl chloride (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

1,1'-Bis(di-tert-butylphosphino)ferrocene palladium(II) dichloride ([Pd(dtbpf)Cl₂]) (0.03 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq, as a 2M aqueous solution)

-

Acetonitrile (B52724) or other suitable solvent

-

Ethyl acetate

-

Diatomaceous earth

Procedure:

-

In a microwave vial, combine the aryl chloride (1.0 eq), this compound (1.2 eq), and 1,1'-bis(di-tert-butylphosphino)ferrocenepalladium(II) dichloride (0.03 eq).[1]

-

Add acetonitrile and a 2M aqueous solution of sodium carbonate (2.0 eq).[2]

-

Seal the vial and degas the mixture by bubbling with nitrogen for 10-15 minutes.

-

Heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes.[1]

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth.[1]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, compiled from literature sources. Yields are for the isolated product after purification.

Table 1: Coupling with Aryl Bromides

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-5-nitrobenzoate | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | N/A | [3] |

| 4-Bromo-8-methoxy-7-(2-(morpholin-4-yl)acetamido)quinoline | Pd(OAc)₂ (10) | DPPE (10) | K₂CO₃ (3) | Dioxane/H₂O | 85 | 12 | 91 | [4] |

| 2-Amino-6-bromopurine | Pd(OAc)₂ (5) | P(C₆H₄-o-tol)₃ (10) | K₂CO₃ (3) | DMF | 150 | 0.33 | 70 | [5] |

Table 2: Coupling with Aryl Chlorides

| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative | [Pd(dtbpf)Cl₂] (3.3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O | 100 (MW) | 1 | N/A | [1] |

| 2-Chloro-4-iodopyridine | N/A | N/A | N/A | N/A | N/A | N/A | 66.4 | [6] |

N/A: Not explicitly available in the cited abstract.

Troubleshooting

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands (e.g., bulky biarylphosphines like SPhos or XPhos for challenging substrates), bases, and solvents. Increasing the temperature or reaction time may also improve the yield. For aryl chlorides, a more active catalyst system is often required.

-

Protodeboronation: Fluorinated boronic acids can be susceptible to protodeboronation. Using milder bases (e.g., K₃PO₄ instead of stronger bases), shorter reaction times, or anhydrous conditions might mitigate this side reaction.

-

Homocoupling: The formation of homocoupling byproducts (dimers of the boronic acid or the aryl halide) can occur. This can sometimes be suppressed by adjusting the catalyst-to-ligand ratio or using a different catalyst system.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts can be toxic and should be handled with care.

-

Aryl halides and boronic acids can be irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Microwave reactions should be conducted in sealed vessels designed for this purpose, and appropriate safety precautions for operating a microwave reactor should be followed.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. LG-120753-药物合成数据库 [drugfuture.com]

- 4. Drug Design Targeting T-Cell Factor (TCF)-Driven Epithelial-Mesenchymal Transition (EMT) as a Therapeutic Strategy for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20110224225A1 - Inhibitors of protein kinases - Google Patents [patents.google.com]

Application Notes and Protocols: The Role of 5-Fluoro-2-methoxyphenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxyphenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with therapeutic potential.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy (B1213986) group, imparts desirable physicochemical properties to target compounds, such as enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This reagent is particularly prominent in the construction of biaryl and heteroaryl scaffolds, which are key pharmacophores in a multitude of drug candidates.[1] The Suzuki-Miyaura cross-coupling reaction is the most common application for this boronic acid, facilitating the formation of carbon-carbon bonds with a high degree of functional group tolerance and typically good to excellent yields.[1] These attributes have made this compound a crucial component in the discovery and development of novel therapeutics, especially in the realm of kinase inhibitors for oncology and neurodegenerative diseases.

Key Applications in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. This compound has been instrumental in the synthesis of potent and selective inhibitors of several important kinases, including B-Raf and Microtubule Affinity Regulating Kinase (MARK).

B-Raf Inhibitors for Cancer Therapy

The B-Raf protein is a serine/threonine kinase that is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[3] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma, colorectal cancer, and thyroid cancer.[3][4]

The 5-fluoro-2-methoxyphenyl moiety has been identified as a key structural feature in a number of B-Raf inhibitors.[3][5] Its incorporation into the inhibitor scaffold can lead to enhanced binding affinity and selectivity for the target kinase. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction to introduce the 5-fluoro-2-methoxyphenyl group onto a core heterocyclic structure, such as a pyrimidine (B1678525) or pyrrolopyridine.[6][7]

MARK Inhibitors for Alzheimer's Disease

Microtubule Affinity Regulating Kinase (MARK) is a family of serine/threonine kinases that play a significant role in the phosphorylation of tau protein.[8] In Alzheimer's disease, hyperphosphorylated tau aggregates to form neurofibrillary tangles, one of the pathological hallmarks of the disease. The MARK signaling pathway is implicated in this pathological process, making MARK enzymes a potential therapeutic target for the treatment of Alzheimer's and other tauopathies.[8]

The development of selective MARK inhibitors has been an active area of research, with several promising compound classes emerging. One such class is the pyrrolopyrimidinones, where the 5-fluoro-2-methoxyphenyl group has been incorporated to optimize potency and selectivity.[8] The synthesis of these inhibitors typically utilizes a Suzuki-Miyaura coupling to attach the boronic acid to a halogenated pyrrolopyrimidinone core.

Experimental Protocols

The following protocols are representative examples of the use of this compound in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor Core

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a halogenated pyrrolo[2,3-d]pyrimidine scaffold, a common core in various kinase inhibitors.

Materials:

-

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

-

This compound

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

To a dry round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(5-fluoro-2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | This compound | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/Water | 100 | 4-6 | 75-90 |

| 6-Bromo-2-chloro-N-methylpyrimidin-4-amine | This compound | PdCl₂(dppf) | Na₂CO₃ | DME/Water | 90 | 12 | 65-80 |

Protocol 2: Biological Activity Assay - Kinase Inhibition

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase.

Materials:

-

Synthesized inhibitor compound

-